D-Ala-Leu

Description

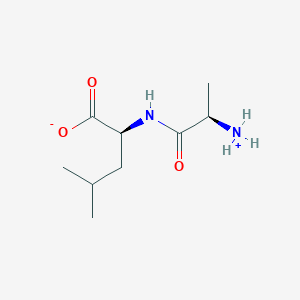

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-RQJHMYQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of D-Alanyl-L-Leucine Dipeptide

Abstract

Dipeptides incorporating non-proteinogenic stereoisomers, such as D-amino acids, represent a class of molecules with significant implications for drug development, microbiology, and structural biology. The substitution of a canonical L-amino acid with its D-enantiomer can dramatically alter a peptide's physicochemical properties, conformational landscape, and biological activity, most notably conferring resistance to enzymatic degradation. This guide provides a comprehensive technical examination of the structure of D-Alanyl-L-Leucine (D-Ala-Leu), a model dipeptide integrating a D-amino acid with a hydrophobic L-residue. We will dissect its fundamental chemical makeup, explore its unique stereochemical and conformational properties, and detail the analytical methodologies required for its definitive characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of D-amino acid-containing peptides.

Introduction: The Significance of Stereochemistry in Peptide Structure

Peptides are fundamental biological polymers constructed from amino acid monomers linked by amide (peptide) bonds. With the exception of achiral glycine, all proteinogenic amino acids exist as chiral molecules, predominantly in the L-configuration.[1] However, peptides containing D-amino acids are found in nature, particularly in bacterial cell walls and as secondary metabolites, and are of increasing interest in pharmacology.[2][3]

The incorporation of a D-amino acid, such as D-Alanine, into a peptide sequence alongside an L-amino acid, like L-Leucine, introduces a critical stereochemical perturbation. This D-L junction fundamentally alters the peptide backbone's geometry and stability compared to its L-L counterpart.[4] Consequently, D-Ala-Leu serves as an excellent model system for studying:

-

Proteolytic Stability: D-amino acid residues are not recognized by most common proteases, significantly enhancing the peptide's in-vivo half-life.[5]

-

Conformational Dynamics: The stereochemistry dictates the allowed Ramachandran space, influencing local secondary structure and receptor binding capabilities.[4][6]

-

Biological Activity: D-amino acid-containing peptides (DAACPs) can exhibit novel biological functions or act as antagonists to L-peptide systems.[2][3]

This guide will systematically deconstruct the structural hierarchy of D-Ala-Leu, from its covalent bonding to its three-dimensional architecture, providing the technical foundation necessary for its synthesis, analysis, and application.

Fundamental Chemical Structure

The primary structure of a peptide is defined by the sequence of its constituent amino acids linked by peptide bonds. For D-Ala-Leu, this involves the union of D-Alanine and L-Leucine.

Constituent Amino Acids

-

D-Alanine (D-Ala): A non-polar, aliphatic amino acid with a simple methyl (-CH₃) side chain.[7] Its defining feature is the D-configuration at the alpha-carbon (Cα), meaning its stereochemistry is analogous to D-glyceraldehyde. The systematic IUPAC name reflecting this stereochemistry is (R)-2-aminopropanoic acid.

-

L-Leucine (L-Leu): An essential, non-polar amino acid characterized by an isobutyl (-CH₂CH(CH₃)₂) side chain.[8] As a canonical amino acid, it possesses the L-configuration at its Cα, corresponding to an (S) designation in the Cahn-Ingold-Prelog system.[9]

The Peptide Bond: A Dehydration Synthesis

The formation of the dipeptide occurs via a dehydration-condensation reaction.[10][11] The carboxylic acid group of D-Alanine reacts with the amino group of L-Leucine. This nucleophilic addition-elimination reaction results in the formation of a covalent amide linkage—the peptide bond—and the release of one molecule of water.[12][13]

Key characteristics of the peptide bond include:

-

Planarity: Due to resonance delocalization of the nitrogen lone pair, the C-N bond has partial double-bond character, restricting rotation and forcing the six atoms (Cαᵢ, C'ᵢ, Oᵢ, Nᵢ₊₁, Hᵢ₊₁, Cαᵢ₊₁) into a planar configuration.

-

Trans Configuration: The trans isomer, where the Cα atoms are on opposite sides of the peptide bond, is sterically favored over the cis isomer.

The resulting molecule, D-Alanyl-L-Leucine, has a free amino group at the D-Alanine end (N-terminus) and a free carboxyl group at the L-Leucine end (C-terminus).[10] Its IUPAC name is (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid.[9]

Figure 1: Peptide bond formation via dehydration synthesis.

Stereochemistry and Conformational Space

The true complexity and functionality of D-Ala-Leu arise from its three-dimensional structure, which is dictated by the stereochemistry of its constituent residues.

Chirality and Configuration

-

D-Alanine: The Cα is the (R)-enantiomer.

-

L-Leucine: The Cα is the (S)-enantiomer.

This D,L-sequence is the critical structural feature. While all naturally occurring proteins consist of L-amino acids, the presence of a D-amino acid drastically alters the conformational possibilities of the peptide backbone.[1]

Backbone Dihedral Angles (Φ, Ψ) and the Ramachandran Plot

The conformation of a peptide backbone is defined by the rotation around two single bonds for each residue:

-

Phi (Φ): The torsion angle around the N-Cα bond.

-

Psi (Ψ): The torsion angle around the Cα-C' bond.

A Ramachandran plot visualizes the sterically allowed combinations of Φ and Ψ angles for an amino acid residue.[14][15] For L-amino acids, the most favored regions correspond to right-handed alpha-helices and beta-sheets.

The introduction of a D-amino acid inverts the stereochemistry at the Cα. Consequently, the sterically allowed regions for a D-amino acid on a Ramachandran plot are largely a mirror image of those for an L-amino acid.[6] This means that D-Ala in the D-Ala-Leu dipeptide will favor Φ/Ψ combinations that are energetically unfavorable for L-amino acids, such as those corresponding to left-handed helical structures.[16][17] This altered geometry impacts folding, enzyme recognition, and receptor binding.[4]

Physicochemical Properties

The structure of D-Ala-Leu directly influences its measurable physical and chemical properties, which are crucial for its handling, formulation, and mechanism of action.

| Property | Value | Source | Rationale |

| Molecular Formula | C₉H₁₈N₂O₃ | [9] | Sum of atomic constituents of D-Ala and L-Leu minus one H₂O molecule. |

| Molecular Weight | 202.25 g/mol | [9][18] | Calculated from the molecular formula. |

| XLogP3 | -2.8 | [9] | The negative value indicates a hydrophilic character, despite non-polar side chains, due to the charged amino and carboxyl termini. |

| Hydrogen Bond Donors | 3 | [9] | The -NH₂ group and the amide -NH group. |

| Hydrogen Bond Acceptors | 4 | [9] | The two carboxyl oxygens and the amide carbonyl oxygen. |

| Isoelectric Point (pI) | ~5.5 - 6.0 (Est.) | [19] | Calculated based on the pKa values of the N-terminal amino group (~9.7) and the C-terminal carboxyl group (~2.3). At the pI, the net charge is zero.[20] |

| Solubility | High in water | [18][21] | As a zwitterion with hydrogen bonding capacity, it is readily soluble in aqueous solutions. Dipeptides are often more soluble than their parent amino acids.[21] |

Experimental Determination and Characterization

A robust and self-validating workflow is essential to confirm the synthesis and elucidate the precise structure of D-Ala-Leu. This involves synthesis, purification, and multi-modal spectroscopic analysis.

Figure 2: A logical workflow for the synthesis and characterization of D-Ala-Leu.

Protocol: Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing peptides like D-Ala-Leu.

Objective: To covalently synthesize the D-Ala-Leu sequence on a solid support resin.

Methodology (Fmoc/tBu Strategy):

-

Resin Preparation: Start with a pre-loaded L-Leucine on a Wang or Rink Amide resin. The N-terminal α-amino group of Leucine is protected with an acid-labile Fluorenylmethyloxycarbonyl (Fmoc) group.

-

Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF (dimethylformamide) to remove the Fmoc group, exposing the free amine of Leucine.

-

Amino Acid Coupling: Activate the carboxyl group of Fmoc-D-Alanine-OH using a coupling reagent (e.g., HBTU/DIPEA). Add this activated D-Alanine to the resin to form the peptide bond with the now-free amine of Leucine.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Final Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal D-Alanine.

-

Cleavage and Deprotection: Treat the resin with a strong acid cocktail (e.g., 95% Trifluoroacetic acid (TFA), with scavengers like water and TIS) to cleave the completed dipeptide from the resin and remove any side-chain protecting groups (not applicable here, but standard practice).

-

Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the solid, and lyophilize to obtain a dry, crude powder.

Protocol: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the solution-state structure and conformation of peptides.[22][23]

Objective: To confirm the covalent structure (sequence) and determine the through-space proximity of protons to define the 3D conformation.

Methodology:

-

Sample Preparation: Dissolve the purified, lyophilized D-Ala-Leu in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

-

1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum to identify the chemical shifts of all protons. This provides an initial assessment of sample purity and folding.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same spin system (i.e., within the same amino acid residue).[23][24] It allows for the unambiguous assignment of all protons belonging to the D-Alanine residue and all protons belonging to the L-Leucine residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for 3D structure determination.[24][25] It detects protons that are close in space (< 5 Å), regardless of whether they are bonded. Key NOEs to look for include:

-

Sequential NOEs: Between the amide proton of Leu and the Cα proton of Ala (HN(i+1) - Hα(i)). This confirms the D-Ala -> L-Leu sequence.

-

Intra-residue NOEs: Proximities within a single residue that provide information on side-chain conformation.

-

-

Structure Calculation: The distance restraints derived from NOESY peak intensities are used as input for molecular dynamics and simulated annealing algorithms to calculate an ensemble of 3D structures consistent with the experimental data.

Biological Significance and Applications

The unique structure of D-Ala-Leu, and DAACPs in general, underpins their utility in biomedical and biotechnological research.

-

Enhanced Proteolytic Stability: The primary advantage of incorporating D-amino acids is the dramatic increase in resistance to degradation by proteases, which are stereospecific for L-amino acids.[5] This extends the peptide's half-life in biological systems, a critical feature for therapeutic peptides.

-

Bacterial Cell Wall Mimicry: The D-Alanyl-D-Alanine terminus is a crucial component in the biosynthesis of peptidoglycan in bacterial cell walls.[26] While D-Ala-Leu is different, its D-Ala residue makes it a valuable tool for studying the enzymes involved in this pathway, such as D-alanine ligases and transpeptidases, which are targets for antibiotics like penicillin and vancomycin.[26][27]

-

Drug Development Platform: D-Ala-Leu serves as a platform to study how stereochemistry affects peptide-receptor interactions.[4] By systematically replacing L-amino acids with D-enantiomers, researchers can develop peptide-based drugs (e.g., antimicrobial peptides, hormone analogs) with improved stability, bioavailability, and potentially novel activities.[3][5]

-

Metabolic Research: The dipeptide can be used as a source of L-Leucine in selective media for specific bacterial strains, aiding in genetic and metabolic studies.[18]

Conclusion

The structure of D-Alanyl-L-Leucine is far more than a simple sequence of two amino acids. It is a precisely defined molecular architecture where the inclusion of a single D-enantiomer introduces profound changes to its stereochemistry, conformational freedom, and physicochemical properties. This D-L junction disrupts canonical peptide structures, confers significant resistance to enzymatic breakdown, and opens avenues for novel biological applications. A thorough understanding of its structure, achieved through a rigorous combination of synthesis and advanced spectroscopic analysis, is paramount for harnessing its potential in drug design, microbiology, and the broader field of chemical biology.

References

-

PubChem. D-Ala-Leu. [Link]

-

BioTopics. A dipeptide molecule (leucine-alanine) shown in 3-D. [Link]

-

Perkins, H. R., & Nieto, M. (1972). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. ResearchGate. [Link]

-

Wikipedia. Amino acid. [Link]

-

Ali, A. M., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PubMed Central. [Link]

-

Chemistry LibreTexts. The Peptide Bond. [Link]

-

University of Regensburg. Structure Determination by NMR. [Link]

-

Chemistry LibreTexts. Structure and Stereochemistry of the Amino Acids. [Link]

-

Wikipedia. Dipeptide. [Link]

-

Wikipedia. Ramachandran plot. [Link]

-

Neuhaus, F. C. (1962). The Enzymatic Synthesis of d-Alanyl-d-alanine. ResearchGate. [Link]

-

Leah4sci. (2016). Amino Acid Stereochemistry R and S vs D and L Configuration. YouTube. [Link]

-

Kajiwara, T., et al. (2021). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. PubMed Central. [Link]

-

Cava, F., et al. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology. [Link]

-

The Organic Chemistry Tutor. (2013). The Peptide Bond: Formation and Cleavage. YouTube. [Link]

-

Taylor & Francis Online. Dipeptides – Knowledge and References. [Link]

-

Singh, J., et al. (2013). Defined quadrants and conformational regions for the L- and D-amino acids. ResearchGate. [Link]

-

De Luca, S., et al. (2017). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]

-

Neuhaus, F. C., & Lynch, J. L. (1964). Enzymic synthesis of D-alanyl-D-alanine. IV. Control of D-alanine: D-alanine ligase (ADP). ACS Publications. [Link]

-

Leah4sci. (2024). Amino Acid Stereochemistry - R & S vs D & L. YouTube. [Link]

-

Let's Talk Academy. (2023). How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance. [Link]

-

Wikipedia. Peptide bond. [Link]

-

Case, D. A. (2002). Four typical conformations of the alanine dipeptide analogue. ResearchGate. [Link]

-

Proteopedia. Ramachandran Plot. [Link]

-

Verevkin, S. P., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Publishing. [Link]

-

Gholipour, Y., et al. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. PubMed Central. [Link]

-

Chemistry LibreTexts. Stereochemistry of Amino Acids. [Link]

-

Wikipedia. Alanine. [Link]

-

Ho, B. K., & Dill, K. A. (2014). Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality. PubMed Central. [Link]

-

Study Force. (2020). Peptide Bond Formation | Animation. YouTube. [Link]

-

Kumar, S., et al. (2022). Characterization and impact of peptide physicochemical properties on oral and subcutaneous delivery. PubMed. [Link]

-

LifeTein. (2024). Should My Peptides Have D-Amino Acids? [Link]

-

NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]

-

Zhang, Y., & Zhou, Y. (2005). Main-chain conformational tendencies of amino acids. ZLab. [Link]

-

Suryaprakash, N. (2014). NMR of peptides. ResearchGate. [Link]

-

Fiveable. Peptide bond formation. [Link]

-

Wang, W., et al. (2020). Natural Occurrence, Biological Functions, and Analysis of D-Amino Acids. ResearchGate. [Link]

-

NPTEL-NOC IITM. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 4. D-Ala-Leu - Creative Peptides [creative-peptides.com]

- 5. lifetein.com [lifetein.com]

- 6. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alanine - Wikipedia [en.wikipedia.org]

- 8. moleculardepot.com [moleculardepot.com]

- 9. D-Ala-Leu | C9H18N2O3 | CID 6992388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Peptide bond - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 15. proteopedia.org [proteopedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. bachem.com [bachem.com]

- 20. Amino acid - Wikipedia [en.wikipedia.org]

- 21. Dipeptide - Wikipedia [en.wikipedia.org]

- 22. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 24. youtube.com [youtube.com]

- 25. chem.uzh.ch [chem.uzh.ch]

- 26. researchgate.net [researchgate.net]

- 27. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to D-Alanyl-L-Leucine (D-Ala-Leu): Chemical Properties and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Alanyl-L-leucine (D-Ala-Leu) is a dipeptide of significant interest in various fields of chemical and biological research. Composed of a D-alanine residue at the N-terminus and an L-leucine residue at the C-terminus, this stereoisomer of the naturally occurring L-Ala-L-Leu peptide offers a unique molecular structure for investigating the impact of chirality on peptide conformation, enzymatic stability, and biological activity. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analytical characterization of D-Ala-Leu, intended to serve as a valuable resource for researchers and professionals in drug development and related scientific disciplines.

Chemical Properties of D-Ala-Leu

A thorough understanding of the physicochemical properties of D-Ala-Leu is fundamental for its application in research and development. These properties influence its solubility, stability, and interactions with biological systems.

IUPAC Name and Structural Information

The International Union of Pure and Applied Chemistry (IUPAC) name for D-Ala-Leu is (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid .[1] The structure consists of a D-alanine molecule linked to an L-leucine molecule via a peptide bond.

Physicochemical Data

The key physicochemical properties of D-Ala-Leu are summarized in the table below. These values are crucial for designing experiments, formulating solutions, and interpreting analytical data.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid | [1] |

| Molecular Formula | C₉H₁₈N₂O₃ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| CAS Number | 67113-60-4 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water. | |

| pKa₁ (α-COOH of Leucine) | ~2.36 | [2] |

| pKa₂ (α-NH₃⁺ of Alanine) | ~9.69 | |

| Calculated Isoelectric Point (pI) | ~6.03 | |

| Storage Conditions | Store at -20°C, sealed and away from moisture. |

Calculation of Isoelectric Point (pI): The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like D-Ala-Leu, with no ionizable side chains, the pI can be estimated by averaging the pKa values of the terminal carboxyl and amino groups.[3][4]

pI = (pKa₁ + pKa₂) / 2 = (2.36 + 9.69) / 2 ≈ 6.03

This calculated pI indicates that D-Ala-Leu will be positively charged at a pH below ~6.03, negatively charged at a pH above ~6.03, and exist predominantly as a zwitterion at a pH near its pI.

Synthesis of D-Ala-Leu

The synthesis of D-Ala-Leu can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The choice of method depends on the desired scale, purity requirements, and available resources.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for the synthesis of peptides, offering advantages such as ease of purification and the ability to automate the process.[5][6][7] The general workflow for the synthesis of D-Ala-Leu via Fmoc-based SPPS is outlined below.

Experimental Protocol: Fmoc-SPPS of D-Ala-Leu

-

Resin Preparation: Swell a suitable resin (e.g., pre-loaded Fmoc-L-Leu-Wang resin) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the L-leucine residue. Wash the resin thoroughly with DMF.

-

Coupling of D-Alanine: In a separate vessel, activate Fmoc-D-Ala-OH with a coupling agent such as HBTU or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated D-alanine solution to the resin and allow the coupling reaction to proceed. Monitor the reaction for completion using a qualitative test (e.g., ninhydrin test).

-

Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal D-alanine using 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the dipeptide from the resin and remove any side-chain protecting groups (if present).

-

Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the crude D-Ala-Leu.

Solution-Phase Peptide Synthesis

Solution-phase synthesis is a classical method that is well-suited for the large-scale production of dipeptides.[8][9] This approach involves the coupling of protected amino acid derivatives in a suitable solvent, followed by deprotection steps.

Experimental Protocol: Solution-Phase Synthesis of D-Ala-Leu

-

Protection of Amino Acids: Protect the amino group of D-alanine (e.g., as Boc-D-Ala-OH) and the carboxyl group of L-leucine (e.g., as H-L-Leu-OMe).

-

Peptide Bond Formation: Dissolve Boc-D-Ala-OH and H-L-Leu-OMe in a suitable organic solvent (e.g., dichloromethane or DMF). Add a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an additive like 1-hydroxybenzotriazole (HOBt) to facilitate the reaction and suppress racemization. Stir the reaction mixture until completion.

-

Work-up and Purification: Remove the byproducts (e.g., dicyclohexylurea if DCC is used) by filtration. Purify the protected dipeptide (Boc-D-Ala-L-Leu-OMe) by extraction and/or column chromatography.

-

Deprotection:

-

Boc Removal: Treat the protected dipeptide with an acid, such as TFA or HCl in an organic solvent, to remove the Boc group from the N-terminus.

-

Methyl Ester Saponification: Hydrolyze the methyl ester at the C-terminus using a base, such as sodium hydroxide in a mixture of water and an organic solvent.

-

-

Final Purification: Purify the final product, D-Ala-Leu, by recrystallization or preparative HPLC.

Purification and Analysis

Purification of the crude D-Ala-Leu and subsequent analytical characterization are critical steps to ensure the identity and purity of the final product.

Purification by Preparative HPLC

Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides.[1][10][11]

Protocol for Preparative RP-HPLC Purification of D-Ala-Leu

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing an ion-pairing agent such as 0.1% TFA, is commonly employed.

-

Gradient: A shallow gradient is often used to achieve optimal separation of the target peptide from closely eluting impurities.

-

Detection: The peptide is detected by its UV absorbance at 214 or 280 nm.

-

Fraction Collection: Fractions containing the purified peptide are collected, and the purity is verified by analytical HPLC.

-

Lyophilization: The purified fractions are pooled and lyophilized to obtain the final product as a fluffy white powder.

Analytical Characterization

A combination of analytical techniques should be used to confirm the identity and purity of the synthesized D-Ala-Leu.

3.2.1. Analytical RP-HPLC

Analytical RP-HPLC is used to assess the purity of the final product. A sharp, single peak at the expected retention time indicates a high degree of purity. The conditions are similar to preparative HPLC but on a smaller scale with a faster gradient.

3.2.2. Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Electrospray ionization (ESI) is a common technique for analyzing peptides. The expected monoisotopic mass for D-Ala-Leu ([M+H]⁺) is approximately 203.14 Da.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of D-Ala-Leu and to verify the stereochemistry. The chemical shifts and coupling constants of the protons and carbons will be characteristic of the D-alanine and L-leucine residues and the peptide bond linkage.

Applications in Research and Drug Development

The unique stereochemistry of D-Ala-Leu makes it a valuable tool in several areas of research:

-

Enzymatic Stability Studies: The presence of the D-alanine residue can confer resistance to degradation by proteases that typically recognize L-amino acids. This property is explored in the design of more stable peptide-based drugs.

-

Conformational Analysis: The D-amino acid can induce specific turns or folds in a peptide chain, influencing its three-dimensional structure and biological activity.

-

Microbiology: D-amino acids are components of the cell walls of some bacteria. D-Ala-Leu can be used in studies related to bacterial cell wall biosynthesis and the development of novel antibiotics.[12]

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, synthesis, purification, and analysis of D-Alanyl-L-Leucine. A thorough understanding of these aspects is essential for the successful application of this dipeptide in research and drug development. The provided protocols and data serve as a valuable resource for scientists working with this and other stereochemically modified peptides.

References

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

-

Wikipedia contributors. (2024, January 10). Amino acid. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6992388, D-Ala-Leu. Retrieved January 23, 2026, from [Link].

- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.

- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.

-

Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved January 23, 2026, from [Link]

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Retrieved January 23, 2026, from [Link]

- Perkins, H. R. (1969). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. Biochemical Journal, 111(2), 195–205.

-

Wikipedia contributors. (2024, January 18). Leucine. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Leucine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. repository.lsu.edu [repository.lsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Solid-Phase Synthesis of the Dipeptide D-Ala-Leu

This document provides a comprehensive, field-proven guide for the synthesis of the dipeptide D-Ala-Leu using Fmoc-based solid-phase peptide synthesis (SPPS). This protocol is designed for researchers, scientists, and professionals in drug development, offering not just a series of steps, but a deeper understanding of the chemical principles and strategic choices that ensure a successful synthesis.

Introduction: The Significance of D-Ala-Leu and the Power of SPPS

Dipeptides containing D-amino acids, such as D-Ala-Leu, are of significant interest in peptidomimetic and drug discovery research. The incorporation of a D-amino acid can dramatically increase the peptide's resistance to enzymatic degradation, thereby enhancing its bioavailability and therapeutic potential[1]. Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are made, offering a robust and efficient methodology compared to traditional solution-phase synthesis[2][3][4][5]. The core principle of SPPS involves assembling a peptide chain sequentially while the C-terminus is anchored to an insoluble polymeric support, or resin[2][6]. This approach simplifies the entire process, as excess reagents and soluble by-products are easily removed by filtration and washing, driving reactions to completion and eliminating the need for complex purification of intermediates[2][3][4].

This guide will focus on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which utilizes a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups.

Strategic Choices in D-Ala-Leu Synthesis: Materials and Reagents

The success of SPPS is critically dependent on the quality of the reagents and the strategic selection of the solid support and coupling agents.

The Solid Support: 2-Chlorotrityl Chloride (2-CTC) Resin

For the synthesis of a peptide with a C-terminal carboxylic acid, the 2-chlorotrityl chloride (2-CTC) resin is an excellent choice[7][8].

Why 2-CTC Resin?

-

Mild Cleavage Conditions: The key advantage of 2-CTC resin is the ability to cleave the final peptide under very mild acidic conditions (e.g., dilute trifluoroacetic acid), which preserves the integrity of the peptide and any acid-sensitive functionalities[9][10].

-

Suppression of Racemization: Attachment of the first Fmoc-amino acid to trityl-based resins is largely free from racemization, a critical factor for maintaining stereochemical purity[9][10][11].

-

Prevention of Diketopiperazine Formation: The steric bulk of the trityl linker effectively minimizes the formation of diketopiperazine, a common side reaction with dipeptides, particularly those containing proline at the C-terminus[7][9][10][11].

Amino Acids

-

Fmoc-L-Leucine (Fmoc-L-Leu-OH): The first amino acid to be attached to the resin.

-

Fmoc-D-Alanine (Fmoc-D-Ala-OH): The second amino acid in the sequence.

Coupling Reagent: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent[2][12].

Why HATU?

-

Rapid Kinetics: HATU facilitates rapid peptide bond formation, even between sterically hindered amino acids[2][12][13].

-

Low Racemization: In the presence of a base, HATU forms a highly reactive OAt-ester, which reacts efficiently with the free amine of the growing peptide chain, minimizing the risk of racemization[12][14].

Key Solvents and Reagents

| Reagent | Purpose |

| Dichloromethane (DCM) | Resin swelling, washing, and solvent for loading the first amino acid |

| N,N-Dimethylformamide (DMF) | Primary solvent for coupling and deprotection steps |

| Diisopropylethylamine (DIPEA) | Non-nucleophilic base for amino acid activation and loading |

| Piperidine | Base for the removal of the Fmoc protecting group |

| Methanol (MeOH) | Capping of unreacted sites on the resin |

| Trifluoroacetic acid (TFA) | Cleavage of the peptide from the resin |

| Triisopropylsilane (TIS) | Scavenger to prevent side reactions during cleavage |

| Diethyl ether (cold) | Precipitation of the cleaved peptide |

Experimental Protocol: Step-by-Step Synthesis of D-Ala-Leu

This protocol is based on a 0.1 mmol synthesis scale.

Workflow Overview

The synthesis of D-Ala-Leu on 2-CTC resin follows a cyclical process of deprotection and coupling, culminating in a final cleavage step.

Caption: Workflow for the solid-phase synthesis of D-Ala-Leu.

Step 1: Resin Preparation and First Amino Acid Loading (Fmoc-L-Leu-OH)

-

Resin Swelling: Place 2-chlorotrityl chloride resin (approx. 150 mg, assuming a loading capacity of ~0.7 mmol/g for a 0.1 mmol scale) in a reaction vessel. Swell the resin in DCM (3-5 mL) for 30 minutes with gentle agitation[4][8]. Drain the DCM.

-

Loading Solution Preparation: In a separate vial, dissolve Fmoc-L-Leu-OH (2 equivalents, 0.2 mmol) and DIPEA (4 equivalents, 0.4 mmol) in anhydrous DCM (2 mL).

-

Loading Reaction: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours[4][9].

-

Capping: To cap any unreacted chlorotrityl sites, add methanol (0.5 mL) to the reaction vessel and agitate for an additional 30 minutes[7][8].

-

Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Step 2: Fmoc Deprotection

-

Deprotection: Add a 20% (v/v) solution of piperidine in DMF (3-5 mL) to the resin[8][15]. Agitate for 5-10 minutes.

-

Repeat Deprotection: Drain the solution and repeat the piperidine treatment for another 5-10 minutes. The piperidine solution will develop a yellow color due to the dibenzofulvene-piperidine adduct, indicating successful Fmoc removal[16].

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine.

Step 3: Coupling of the Second Amino Acid (Fmoc-D-Ala-OH)

-

Coupling Solution Preparation: In a separate vial, dissolve Fmoc-D-Ala-OH (2 equivalents, 0.2 mmol) and HATU (1.95 equivalents, 0.195 mmol) in DMF (2 mL). Add DIPEA (4 equivalents, 0.4 mmol) to the solution and pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 30-60 minutes[17].

-

Monitoring the Reaction: To confirm the completion of the coupling reaction, a ninhydrin (Kaiser) test can be performed on a few beads of the resin. A negative result (beads remain colorless or yellow) indicates a complete reaction[3].

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Step 4: Final Fmoc Deprotection

Repeat the Fmoc deprotection procedure as described in Step 3.2 to remove the Fmoc group from the N-terminal D-Alanine.

Step 5: Cleavage and Deprotection

-

Resin Preparation: Wash the deprotected peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Cleavage Reaction: Add the cleavage cocktail (2-3 mL) to the dried resin and agitate at room temperature for 1.5-2 hours[3][18].

-

Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (10-15 mL). A white precipitate of the dipeptide should form[19].

-

Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage by-products.

-

Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude D-Ala-Leu dipeptide should be purified to obtain a high-purity product.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification[20][21][22][23][24]. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: The purified peptide should be characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

Quantitative Summary

| Parameter | Molar Equiv. (relative to resin loading) | Amount (for 0.1 mmol scale) |

| Resin Loading | ||

| Fmoc-L-Leu-OH | 2.0 | 70.7 mg |

| DIPEA | 4.0 | 69.7 µL |

| Coupling | ||

| Fmoc-D-Ala-OH | 2.0 | 62.3 mg |

| HATU | 1.95 | 74.1 mg |

| DIPEA | 4.0 | 69.7 µL |

| Cleavage | ||

| TFA | - | ~2.85 mL |

| TIS | - | ~75 µL |

| H₂O | - | ~75 µL |

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low Loading of First AA | Inactive resin (hydrolyzed) | Use fresh, anhydrous DCM and ensure the Fmoc-amino acid is dry. Consider pre-activating the resin[7]. |

| Incomplete Coupling | Steric hindrance, peptide aggregation | Double couple (repeat the coupling step). Use a more potent coupling reagent or additives. |

| Incomplete Fmoc Deprotection | Insufficient deprotection time or reagent volume | Increase deprotection time or perform an additional deprotection step. Ensure the 20% piperidine/DMF solution is fresh. |

| Low Yield After Cleavage | Incomplete cleavage | Extend cleavage time. Ensure the resin is dry before adding the cleavage cocktail. |

| Side Products in Mass Spec | Scavenger-related issues, side-chain reactions | Ensure appropriate scavengers are used in the cleavage cocktail. |

References

-

Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. (2023). PMC - NIH. [Link]

-

Introduction to Peptide Synthesis. PMC - NIH. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Methods for Removing the Fmoc Group. Humana Press. [Link]

-

Purification of naturally occurring peptides by reversed-phase HPLC. PubMed. [Link]

-

Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

-

Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. [Link]

-

Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Almac. [Link]

-

Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry (RSC Publishing). [Link]

-

One-Pot Synthesis of Diverse dl-Configuration Dipeptides by a Streptomyces d-Stereospecific Amidohydrolase. PMC - NIH. [Link]

-

How can I remove Fmoc from solution phase peptide? ResearchGate. [Link]

-

2-Chlorotrityl chloride resin. Wiley Online Library. [Link]

-

The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

-

Synthesis of Antioxidant Peptide SCAP1 (Leu-Ala-Asn-Ala-Lys). ResearchGate. [Link]

-

Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. ResearchGate. [Link]

-

Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin. Aapptec. [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Polymer Standards Service. [Link]

-

Synthesis of Peptides. Thieme. [Link]

-

Green Chemistry - In situ Fmoc removal. MDPI. [Link]

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]

-

Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. [Link]

-

Amino Acids 4. Formation of a Dipeptide. YouTube. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]

-

Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central. [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]

-

Peptides purification development in Reverse Phase. Interchim – Blog. [Link]

Sources

- 1. One-Pot Synthesis of Diverse dl-Configuration Dipeptides by a Streptomyces d-Stereospecific Amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. academic.oup.com [academic.oup.com]

- 6. bachem.com [bachem.com]

- 7. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. almacgroup.com [almacgroup.com]

- 10. nbinno.com [nbinno.com]

- 11. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. bachem.com [bachem.com]

- 14. people.uniurb.it [people.uniurb.it]

- 15. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. redalyc.org [redalyc.org]

- 17. peptide.com [peptide.com]

- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 19. peptide.com [peptide.com]

- 20. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. harvardapparatus.com [harvardapparatus.com]

- 22. hplc.eu [hplc.eu]

- 23. bachem.com [bachem.com]

- 24. Peptides purification development in Reverse Phase [blog.interchim.com]

Application Note: D-Ala-Leu Selection System for Robust, Antibiotic-Free Bacterial Cloning

Introduction: Overcoming the Limitations of Antibiotic Selection

For decades, antibiotic resistance genes have been the cornerstone of selective pressure in bacterial cloning and protein production. While effective, this strategy is fraught with inherent drawbacks. The secretion of antibiotic-degrading enzymes, such as β-lactamase, can lead to the formation of plasmid-free "satellite" colonies, complicating screening and reducing yields.[1] Furthermore, the metabolic burden of expressing a resistance gene can impact cellular resources, and the presence of antibiotic resistance genes is a significant regulatory concern for biotherapeutics.[2]

To address these challenges, we present a robust, antibiotic-free selection system based on the complementation of D-alanine auxotrophy using the dipeptide D-Alanyl-L-Leucine (D-Ala-Leu). This system provides stringent selection, eliminates satellite colonies, and aligns with regulatory demands for safer biomanufacturing processes.[3]

Mechanism of Action: Targeted Complementation of Peptidoglycan Synthesis

The foundation of this selection system lies in the essential nature of the bacterial cell wall, which is composed of peptidoglycan. A critical building block for this structure is the dipeptide D-alanine-D-alanine (D-Ala-D-Ala).[4][5]

The synthesis of D-Ala-D-Ala is a two-step intracellular process:

-

Racemization: The alanine racemase enzyme, encoded by the alr gene, converts L-alanine into D-alanine.[6][7]

-

Ligation: The D-Ala-D-Ala ligase, encoded by the ddl gene, joins two D-alanine molecules to form the D-Ala-D-Ala dipeptide.[5][6][8]

This system utilizes a specifically engineered E. coli host strain with deletions in both the alr and ddl genes (Δalr, Δddl). These mutations render the cell a D-alanine auxotroph, incapable of synthesizing its peptidoglycan and thus unable to survive unless D-alanine is supplied externally.[6][8][9]

Selection is achieved by transforming this auxotrophic strain with a plasmid containing a functional copy of the alr gene. When grown on a minimal medium supplemented with D-Ala-Leu, only the cells that have successfully taken up the plasmid can survive. The plasmid-encoded alanine racemase (alr) allows the cell to produce D-alanine from the ubiquitous L-alanine. However, the cell still lacks the D-Ala-D-Ala ligase (ddl) and cannot form the essential D-Ala-D-Ala dipeptide.

This is where the D-Ala-Leu dipeptide in the medium becomes critical. The cell imports the D-Ala-Leu, and intracellular peptidases cleave it, releasing D-alanine and L-leucine. This liberated D-alanine can then be used by the cell to complete peptidoglycan synthesis. Therefore, cell survival is contingent on both the presence of the alr-containing plasmid and the external supply of the D-Ala-Leu dipeptide.

Caption: Experimental workflow for D-Ala-Leu selection.

Procedure:

-

Transformation:

-

Thaw one aliquot of competent Δalr, Δddl E. coli cells on ice.

-

Add 1-5 µL of your alr-plasmid ligation reaction or purified plasmid to the cells.

-

Incubate on ice for 30 minutes.

-

Perform a heat shock at 42°C for 45 seconds, then immediately return to ice for 2 minutes. (If using electroporation, follow the manufacturer's protocol).

-

-

Recovery:

-

Aseptically add 900 µL of sterile SOC medium to the transformation tube.

-

Incubate at 37°C for 1 hour with shaking (~225 rpm). This recovery step is crucial to allow for the initial expression of the alr gene from the plasmid before subjecting the cells to selective pressure.

-

-

Plating:

-

Plate 100-200 µL of the recovered culture onto pre-warmed D-Ala-Leu selective agar plates.

-

For a negative control, plate untransformed cells on a selective plate.

-

For a positive control, plate transformed cells on a non-selective rich media plate (e.g., LB).

-

-

Incubation:

-

Incubate the plates inverted at 37°C for 24-48 hours. Colonies may take longer to appear compared to antibiotic selection due to growth in minimal media.

-

-

Analysis:

-

Colonies that appear on the selective plates have successfully taken up the plasmid. These can be picked for colony PCR, plasmid DNA isolation, or inoculation into liquid D-Ala-Leu selective broth for protein expression studies. No satellite colonies should be observed.

-

Troubleshooting

-

No Colonies:

-

Transformation efficiency: Verify the competency of your cells and the quality/quantity of your plasmid DNA.

-

Recovery step: Ensure the 1-hour recovery in non-selective medium was performed correctly to allow for Alr protein expression.

-

Media preparation: Double-check the concentration of D-Ala-Leu and other media components.

-

-

Slow Growth:

-

Contamination/Background Growth:

-

The use of a minimal medium base should prevent the growth of most contaminants. If background growth occurs, verify the sterility of your technique and media components. Ensure the host strain is indeed auxotrophic by plating on selective media without the dipeptide.

-

References

-

Couturier, J., et al. (2024). Method for plasmid-based antibiotic-free fermentation. Microbial Cell Factories. [Link]

-

Richardson, S. M., et al. (1989). DNA supercoiling and the leu-500 promoter mutation of Salmonella typhimurium. The EMBO Journal. [Link]

-

Feng, Z., & Barletta, R. G. (2003). Roles of Mycobacterium smegmatis d-Alanine:d-Alanine Ligase and d-Alanine Racemase in the Mechanisms of Action of and Resistance to the Peptidoglycan Inhibitor d-Cycloserine. Antimicrobial Agents and Chemotherapy. [Link]

-

Park, I. S., et al. (1997). Sequencing of the ddl gene and modeling of the mutated D-alanine:D-alanine ligase in glycopeptide-dependent strains of Enterococcus faecium. Molecular Microbiology. [Link]

-

Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology. [Link]

-

Zoonbio Biotechnology. Preparation of Yeast Media. [Link]

-

Xi, X., et al. (2022). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. ResearchGate. [Link]

-

Wild, J., & Hennig, J. (1972). Mutant Strains of Escherichia coli K12 That Use D-Amino Acids. PNAS. [Link]

-

Cava, F., et al. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology. [Link]

-

Versteeg, L., et al. (2007). Listeria monocytogenes-Based Antibiotic Resistance Gene-Free Antigen Delivery System Applicable to Other Bacterial Vectors and DNA Vaccines. Infection and Immunity. [Link]

-

Young, T. S., et al. (2011). A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast. PNAS. [Link]

-

Feng, Z., & Barletta, R. G. (2003). Roles of Mycobacterium smegmatis D-Alanine:D-Alanine Ligase and D-Alanine Racemase in the Mechanisms of Action of and Resistance to the Peptidoglycan Inhibitor D-Cycloserine. ResearchGate. [Link]

-

Bitesize Bio. What's The Problem With Ampicillin Selection?. [Link]

-

Mercer, A. C., et al. (2015). Bacterial gene control by DNA looping using engineered dimeric transcription activator like effector (TALE) proteins. ResearchGate. [Link]

-

Takara Bio. Yeast Media Protocol-At-A-Glance. [Link]

-

Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. PMC. [Link]

-

Mair, C., et al. (2021). Antibiotic-Free Selection in Biotherapeutics: Now and Forever. MDPI. [Link]

-

Makowski, K., et al. (2023). Substrate-Mimicking Peptides as MMP-1 Inhibitors: Impact of Zinc-Binding Group Position on Ternary Complex Stability. ACS Publications. [Link]

-

O'Kennedy, R. D. (2000). Effects of growth medium selection on plasmid DNA production and initial processing steps. ResearchGate. [Link]

-

Hashimoto, M., et al. (2021). Distinct Amino Acid Availability-Dependent Regulatory Mechanisms of MepS and MepM Levels in Escherichia coli. Frontiers in Microbiology. [Link]

-

Clontech Laboratories, Inc. (2008). Yeast Protocols Handbook. [Link]

-

Li, X., et al. (2018). Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides. MDPI. [Link]

-

Vidal, L., et al. (2008). Development of an antibiotic-free plasmid selection system based on glycine auxotrophy for recombinant protein overproduction in Escherichia coli. ResearchGate. [Link]

-

Long, Q., et al. (2004). Direct Selection for Mutators in Escherichia coli. Journal of Bacteriology. [Link]

-

Wikipedia. Start codon. [Link]

-

ENS. YEAST AND BACTERIAL MEDIA RECIPES. [Link]

-

Gualtieri, M., et al. (2018). Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness. mBio. [Link]

-

Beal, J., et al. (2017). Reducing DNA context dependence in bacterial promoters. [Link]

-

Li, G., et al. (2023). Alr Gene in Brucella suis S2: Its Role in Lipopolysaccharide Biosynthesis and Bacterial Virulence in RAW264.7. MDPI. [Link]

-

Lorenzo-Díaz, F., et al. (2023). Bacteriocin peer selection for the production of antibiotic selection free biotherapeutic pDNA. Frontiers in Bioengineering and Biotechnology. [Link]

-

Dohlman Lab, UNC School of Medicine. Media Recipes. [Link]

-

Wu, D., et al. (2022). Optimization of Ultrahigh-Throughput Screening Assay for Protein Engineering of d-Allulose 3-Epimerase. MDPI. [Link]

-

Wechsler, J. A., & Gross, J. D. (1971). Mutants of Escherichia coli with Cold-Sensitive Deoxyribonucleic Acid Synthesis. Journal of Bacteriology. [Link]

-

Caparros, M., et al. (1992). Effect of D-amino acids on structure and synthesis of peptidoglycan in Escherichia coli. Journal of Bacteriology. [Link]

-

Sirisena, D. M., et al. (1992). Use of the alr Gene as a Food-Grade Selection Marker in Lactic Acid Bacteria. Applied and Environmental Microbiology. [Link]

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. Method for plasmid-based antibiotic-free fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Mycobacterium smegmatis d-Alanine:d-Alanine Ligase and d-Alanine Racemase in the Mechanisms of Action of and Resistance to the Peptidoglycan Inhibitor d-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sequencing of the ddl gene and modeling of the mutated D-alanine:D-alanine ligase in glycopeptide-dependent strains of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Listeria monocytogenes-Based Antibiotic Resistance Gene-Free Antigen Delivery System Applicable to Other Bacterial Vectors and DNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Distinct Amino Acid Availability-Dependent Regulatory Mechanisms of MepS and MepM Levels in Escherichia coli [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Ala-Leu Coupling Efficiency

Welcome to the technical support center dedicated to optimizing the coupling efficiency of D-Alanyl-Leucine (D-Ala-Leu). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this dipeptide synthesis. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why can the D-Ala-Leu coupling be challenging?

A1: The primary challenge in coupling D-Ala-Leu lies in the steric hindrance presented by the bulky isobutyl side chain of Leucine. This can impede the approach of the activated carboxyl group of D-Alanine to the N-terminal amine of Leucine, slowing down the reaction rate and potentially leading to incomplete coupling. Furthermore, as with any peptide coupling, there is a risk of side reactions, such as racemization, which is a critical consideration when working with D-amino acids to maintain stereochemical purity.

Q2: Which class of coupling reagents is most effective for D-Ala-Leu?

A2: For sterically hindered couplings like D-Ala-Leu, modern uronium/aminium and phosphonium salt-based reagents are generally superior to traditional carbodiimides (like DCC or DIC) alone.[1] Reagents such as HATU, HCTU, and COMU are highly recommended as they form highly reactive activated esters, which can overcome the steric barrier more effectively.[2]

Q3: What is racemization and how can I minimize it during D-Ala-Leu coupling?

A3: Racemization is the conversion of a chiral molecule into its mirror image (enantiomer). In this context, the activated D-Alanine could potentially convert to L-Alanine, leading to a diastereomeric impurity in your final peptide. To minimize racemization, it is crucial to use a coupling reagent in conjunction with an additive like OxymaPure®.[1] COMU, which incorporates OxymaPure in its structure, is particularly effective at suppressing racemization.[1][3] Using a weaker base, such as N-methylmorpholine (NMM) or sym-collidine instead of a stronger base like N,N-Diisopropylethylamine (DIPEA), can also help reduce the risk of racemization.[1]

Q4: Is a "double coupling" strategy necessary for D-Ala-Leu?

A4: A double coupling strategy, where the coupling reaction is performed twice, is a prudent approach for difficult couplings, including those involving sterically hindered residues like Leucine. After the first coupling, a completion check (e.g., a Kaiser test) should be performed. If the test is positive (indicating incomplete reaction), a second coupling is strongly recommended to drive the reaction to completion and maximize the yield of the desired peptide.

Troubleshooting Guide: D-Ala-Leu Coupling

This section addresses specific issues you may encounter during the synthesis of D-Ala-Leu containing peptides.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency / Incomplete Reaction | 1. Steric Hindrance: The bulky isobutyl group of Leucine is sterically hindering the incoming activated D-Alanine. 2. Suboptimal Coupling Reagent: The chosen coupling reagent may not be sufficiently reactive for this hindered coupling. 3. Insufficient Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature. | 1. Employ a High-Efficiency Coupling Reagent: Utilize a uronium/aminium salt-based reagent like HATU or COMU. COMU is often preferred due to its high reactivity and safety profile.[3][4] 2. Optimize Reaction Conditions: Increase the coupling time (e.g., from 1 hour to 2-4 hours). For particularly difficult couplings, a slight increase in temperature (e.g., to 35-40°C) can be beneficial, but monitor for potential side reactions. 3. Perform a Double Coupling: After the initial coupling, perform a Kaiser test. If positive, repeat the coupling step. |

| Presence of Diastereomeric Impurities (Racemization) | 1. Strong Base: The use of a strong base like DIPEA can promote racemization of the activated D-Alanine. 2. Prolonged Activation Time: Leaving the D-Alanine activated for an extended period before the addition of Leucine can increase the risk of racemization. 3. Inappropriate Coupling Reagent/Additive: Some coupling reagents are more prone to causing racemization than others. | 1. Use a Weaker Base: Substitute DIPEA with NMM or sym-collidine.[1] 2. Minimize Pre-activation Time: Add the activated D-Alanine to the deprotected Leucine resin immediately after its formation. 3. Select a Racemization-Suppressing Reagent: Use COMU or a combination of a carbodiimide (like DIC) with OxymaPure®.[1][3] |

| Formation of N-acylurea (with carbodiimide reagents) | 1. O- to N-acyl Migration: The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[3] | 1. Use an Additive: Always use an additive like HOBt or, preferably, OxymaPure® when using carbodiimides. These additives trap the O-acylisourea to form a more stable and reactive ester, preventing the rearrangement.[1] 2. Switch to a Different Class of Reagent: Utilize a phosphonium or uronium/aminium salt-based reagent (e.g., HATU, COMU) where this side reaction is not a concern. |

| Guanidinylation of the N-terminus (with uronium/aminium reagents) | 1. Excess Coupling Reagent: An excess of uronium/aminium reagents like HATU or HBTU can react with the free N-terminal amine of Leucine to form a guanidinium group, capping the peptide chain.[5] | 1. Use Stoichiometric Amounts: Use a slight excess of the protected amino acid relative to the coupling reagent. A common ratio is 1:0.9:2 (Amino Acid:Coupling Reagent:Base). 2. Pre-activation: Briefly pre-activate the D-Alanine with the coupling reagent before adding it to the resin-bound Leucine. 3. Use a Phosphonium-based Reagent: Reagents like PyBOP do not cause this side reaction. |

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Protocol 1: High-Efficiency Coupling using COMU

This protocol is recommended for achieving high coupling yields with minimal racemization.

Materials:

-

Fmoc-D-Ala-OH

-

H-Leu-Resin (pre-swollen in DMF)

-

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Deprotection: Treat the H-Leu-Resin with 20% piperidine in DMF to remove the Fmoc group from the Leucine residue. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, dissolve Fmoc-D-Ala-OH (3 eq.), COMU (3 eq.), and DIPEA or NMM (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated Fmoc-D-Ala-OH solution to the deprotected H-Leu-Resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF.

-

Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (blue beads), proceed to a second coupling (Step 6). If negative, proceed to the next deprotection step for chain elongation.

-

Double Coupling (if necessary): Repeat steps 2-4.

Protocol 2: Carbodiimide-Mediated Coupling with Racemization Suppression

This protocol is a cost-effective alternative, with a strong emphasis on minimizing racemization.

Materials:

-

Fmoc-D-Ala-OH

-

H-Leu-Resin (pre-swollen in DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Deprotection: Treat the H-Leu-Resin with 20% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-D-Ala-OH (3 eq.) and OxymaPure® (3 eq.) in DMF.

-

Coupling: Add the Fmoc-D-Ala-OH/OxymaPure® solution to the resin, followed by the addition of DIC (3 eq.). Agitate the reaction vessel for 2-4 hours at room temperature.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF.

-

Monitoring: Perform a Kaiser test. If positive, a second coupling is recommended.

Visualizing the Workflow and Potential Side Reactions

D-Ala-Leu Coupling Workflow

Caption: Standard workflow for the solid-phase synthesis of the D-Ala-Leu dipeptide.

Racemization Mechanism of an Activated Amino Acid

Caption: The mechanism of racemization via an enolate intermediate.

References

- Albericio, F., & El-Faham, A. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Aapptec. (n.d.). Coupling Reagents.

- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.

- Organic Process Research & Development. (2023). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 27(5), 982-992.

- BenchChem. (2025). The Strategic Incorporation of D-Alanine in Peptide Synthesis: A Technical Guide to H-D-Ala-OtBu.HCl.

- MDPI. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(17), 3844.

- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.

- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.

- Organic Syntheses. (2015). Dipeptide Syntheses via Activated α-‐Aminoesters.

- PubMed Central. (2019). Investigating the Influence of Steric Hindrance on Selective Anion Transport.

- PubMed. (2010). Slow folding of cross-linked alpha-helical peptides due to steric hindrance.

- MDPI. (2022). Strategies for Improving Peptide Stability and Delivery.

- PubMed. (1998). Kinetics of L-[1-(13)C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein.

- ResearchGate. (2015). The values of bond order for ALA-ASP-LEU-LYS-PRO-THR peptide bonds.

- PubMed. (2010). COMU: a third generation of uronium-type coupling reagents.

Sources

Technical Support Center: Enhancing the Aqueous Stability of D-Ala-Leu

Welcome to the technical support center for D-Ala-Leu. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the dipeptide D-Ala-Leu. Here, we address the inherent stability challenges of peptides in aqueous solutions and offer field-proven strategies to ensure the integrity and reliability of your experimental outcomes.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and analysis of D-Ala-Leu in aqueous solutions.

Question 1: I'm observing a decrease in the concentration of my D-Ala-Leu stock solution over time. What is causing this degradation?

Answer: The degradation of D-Ala-Leu in aqueous solutions is primarily due to two chemical processes: hydrolysis of the peptide bond and, to a lesser extent, racemization of the amino acid chiral centers.

-

Hydrolysis: This is the cleavage of the amide bond between the D-Alanine and L-Leucine residues by a water molecule, resulting in the formation of the individual amino acids.[1] This reaction is often the main cause of decreased peptide concentration. The rate of hydrolysis is significantly influenced by pH and temperature.

-

Racemization: This process involves the conversion of the L-Leucine residue to its D-enantiomer, or the D-Alanine to its L-enantiomer, which can affect the biological activity of the peptide.[2][3] While the presence of a D-amino acid can increase resistance to certain enzymatic degradation, chemical racemization can still occur, particularly at non-neutral pH and elevated temperatures.[4]

Question 2: My D-Ala-Leu solution has become cloudy or has formed a precipitate. What should I do?

Answer: Cloudiness or precipitation can be due to several factors:

-

Poor Solubility: D-Ala-Leu, containing the hydrophobic amino acid Leucine, may have limited solubility in purely aqueous solutions, especially at higher concentrations.

-

Aggregation: Peptides can self-associate and aggregate, leading to precipitation. This can be influenced by pH, ionic strength, and temperature.

-

Degradation Products: The free amino acids resulting from hydrolysis may have different solubility properties than the parent dipeptide, potentially leading to precipitation.

Troubleshooting Steps:

-

Solubility Test: Before preparing a large batch, test the solubility of a small amount of the peptide in your desired buffer.

-

pH Adjustment: The net charge of the peptide changes with pH, which can significantly impact solubility. Try adjusting the pH of your solution. For a peptide like D-Ala-Leu, which has a free amine and a free carboxylic acid group, solubility is generally lowest near its isoelectric point (pI) and higher at pH values further away from the pI.

-

Use of Co-solvents: For hydrophobic peptides, adding a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) or acetonitrile can improve solubility.[5] However, ensure the co-solvent is compatible with your downstream applications.

-

Sonication: Brief sonication can help to dissolve the peptide and break up aggregates.[6]

Question 3: How can I minimize the degradation of my D-Ala-Leu solution during storage?

Answer: Proper storage is crucial for maintaining the stability of your D-Ala-Leu solution.

-

Temperature: Store peptide solutions at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

-

pH: Store solutions at a pH that minimizes hydrolysis. For many peptides, a slightly acidic pH (around 4-5) is optimal for stability. However, this should be determined empirically for D-Ala-Leu.

-

Lyophilization: For long-term storage, lyophilization (freeze-drying) is the most effective method.[8] Lyophilized peptides, when stored at -20°C or below in a desiccated environment, can be stable for years.[9]

Question 4: I suspect my D-Ala-Leu has degraded. How can I confirm this and quantify the degradation products?

Answer: Several analytical techniques can be used to assess the stability of D-Ala-Leu and quantify its degradation products:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for separating the intact dipeptide from its hydrolysis products (D-Alanine and L-Leucine).[10] By running a time-course study, you can quantify the decrease in the D-Ala-Leu peak area and the corresponding increase in the amino acid peaks.

-

Mass Spectrometry (MS): LC-MS combines the separation power of HPLC with the mass identification capabilities of MS, allowing for the definitive identification of D-Ala-Leu and its degradation products based on their mass-to-charge ratios.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to detect racemization by observing changes in the chemical shifts of the amino acid protons.[13][14] Specific 2D NMR techniques can provide detailed structural information.[15]

Section 2: Experimental Protocols for Stability Enhancement

This section provides detailed, step-by-step methodologies for key experiments to improve and assess the stability of D-Ala-Leu in aqueous solutions.

Protocol for Determining the Optimal pH for D-Ala-Leu Stability

Objective: To identify the pH at which D-Ala-Leu exhibits the highest stability in an aqueous solution by monitoring its degradation over time.

Materials:

-

D-Ala-Leu peptide

-

A series of buffers with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)

-

HPLC system with a C18 column

-

Incubator or water bath

-

Autosampler vials

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of D-Ala-Leu in deionized water.

-

Prepare a series of buffers at different pH values (e.g., pH 3, 4, 5, 6, 7, and 8).

-

Dilute the D-Ala-Leu stock solution into each buffer to a final concentration of 1 mg/mL.

-

-

Incubation:

-

Aliquot each pH-adjusted D-Ala-Leu solution into several HPLC vials.

-

Place the vials in an incubator set at a constant temperature (e.g., 40°C to accelerate degradation for the study).

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from each pH set.

-

Immediately analyze the sample by RP-HPLC.

-

-

HPLC Analysis:

-

Use a suitable RP-HPLC method to separate D-Ala-Leu from its degradation products. A gradient elution with a mobile phase of water and acetonitrile with 0.1% trifluoroacetic acid is a common starting point.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

-

-

Data Analysis:

-

Integrate the peak area of the intact D-Ala-Leu at each time point for each pH.

-

Plot the percentage of remaining D-Ala-Leu against time for each pH.

-

The pH at which the degradation rate is the slowest is the optimal pH for stability.

-

Protocol for Lyophilization of D-Ala-Leu for Long-Term Storage

Objective: To prepare a stable, lyophilized powder of D-Ala-Leu that can be stored for an extended period and easily reconstituted.

Materials:

-

D-Ala-Leu solution (preferably in a volatile buffer like ammonium bicarbonate if pH adjustment is needed, or in deionized water)

-

Lyophilizer (freeze-dryer)

-

Suitable vials or tubes for lyophilization

Procedure:

-

Sample Preparation:

-

Dissolve the D-Ala-Leu in deionized water or a volatile buffer to the desired concentration.

-

Dispense the solution into lyophilization vials. Do not fill the vials more than one-third full to allow for expansion during freezing.

-

-

Freezing:

-